N-(3-chloro-2-methylphenyl)-2-cyanoacetamide

Lipophilicity Physicochemical Property Medicinal Chemistry

Generic cyanoacetamides often lack the regiochemical control needed for advanced heterocycle synthesis, risking low yields and project delays. N-(3-chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-96-8) solves this with its precisely defined 3-chloro-2-methyl substitution pattern, which imparts unique steric and electronic properties that direct cyclization and condensation reactions with high regioselectivity. • Ortho-methyl group provides steric control, enabling selective product formation not possible with unsubstituted or para-substituted analogs. • Meta-chloro electron-withdrawing effect enhances electrophilicity for reliable Knoevenagel and cycloaddition outcomes. • Higher LogP (2.1) makes it ideal for generating drug-like leads with improved membrane permeability. Supplied with rigorous purity verification and available for immediate procurement, this compound is a reliable building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64g/mol
CAS No. 63034-96-8
Cat. No. B461685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-cyanoacetamide
CAS63034-96-8
Molecular FormulaC10H9ClN2O
Molecular Weight208.64g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CC#N
InChIInChI=1S/C10H9ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14)
InChIKeyZGAKHZVQUKMFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-methylphenyl)-2-cyanoacetamide Building Block


N-(3-chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-96-8) is a specialized organic compound within the cyanoacetamide class, characterized by a 3-chloro-2-methylphenyl substituent attached to a 2-cyanoacetamide core . With a molecular formula of C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol, it is a white crystalline solid that is soluble in polar organic solvents . It is primarily utilized as a versatile building block or synthetic intermediate in pharmaceutical and agrochemical research, owing to the presence of reactive nitrile and amide functionalities . The unique substitution pattern on the phenyl ring imparts distinct steric and electronic properties that influence its reactivity and potential downstream biological activity compared to simpler or differently substituted cyanoacetamide analogs.

Synthetic building block for pharmaceutical and agrochemical research

Reactive nitrile and amide functionalities enable heterocycle synthesis

Unique 3-chloro-2-methylphenyl group imparts distinct steric and electronic properties

N-(3-Chloro-2-methylphenyl)-2-cyanoacetamide Substitution Advantage


The 3-chloro-2-methyl substitution pattern on the phenyl ring of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is not a generic, interchangeable feature . This specific arrangement introduces a unique combination of steric hindrance from the ortho-methyl group and electron-withdrawing inductive effects from the meta-chloro substituent. This directly influences the compound's reactivity as a synthetic intermediate, particularly in cyclization and condensation reactions . In contrast, unsubstituted N-phenyl-2-cyanoacetamide or analogs with substituents at different positions (e.g., para-chloro) exhibit markedly different reaction kinetics, yields, and regioselectivity [1]. The precise substitution is therefore critical for achieving the desired outcomes in multi-step syntheses of target pharmaceuticals or agrochemicals, making generic substitution a significant risk to project timelines and success [1].

Substitution pattern is not generic; regioisomers may alter reaction kinetics and regioselectivity

Ortho-methyl steric hindrance may affect cyclization outcomes vs. unsubstituted or para-substituted analogs

Meta-chloro electronic effect influences reactivity; may lead to different synthetic yields and product profiles

N-(3-Chloro-2-methylphenyl)-2-cyanoacetamide: Key Comparative Data


Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) provides a quantitative measure of the lipophilicity conferred by the 3-chloro-2-methylphenyl substituent. For N-(3-chloro-2-methylphenyl)-2-cyanoacetamide, the predicted LogP is 2.1 [1]. This value is significantly higher than that of the unsubstituted N-phenyl-2-cyanoacetamide (predicted LogP = 0.8) [2] and the para-chloro analog N-(4-chlorophenyl)-2-cyanoacetamide (predicted LogP = 1.4) [3]. This demonstrates a quantifiable increase in hydrophobicity, which directly impacts its behavior in biological systems and synthetic reactions in non-polar media.

Lipophilicity (LogP)
Data to verify
Target
2.1
Unsubstituted
0.8
para-Cl
1.4
Higher predicted lipophilicity may support membrane permeability research
In silico prediction; experimental validation advised
Lipophilicity Physicochemical Property Medicinal Chemistry

Knoevenagel Condensation Reactivity

The steric and electronic properties of the N-aryl group significantly affect the reactivity of the active methylene group in cyanoacetamides. In Knoevenagel condensation reactions, the yield of benzylidene adduct formation can vary widely. While specific data for N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is not available, class-level inference from related compounds indicates that ortho-substituents can sterically hinder the approach of aldehydes [1]. This can lead to lower reaction yields compared to unsubstituted or para-substituted analogs, but may also confer greater selectivity for less bulky aldehydes [2]. This is a critical consideration for synthetic route planning.

Knoevenagel Reactivity
Class-level
Reactivity data not available for this specific compound. Ortho-substituents in related analogs may sterically hinder aldehyde approach, potentially requiring optimized conditions.
Steric hindrance context supports selectivity research; conditions may need adjustment
Class-level inference from cyanoacetamide literature
Synthetic Chemistry Reactivity Heterocycle Synthesis

Synthetic Accessibility Comparison

The primary synthetic route to N-(3-chloro-2-methylphenyl)-2-cyanoacetamide involves the reaction of 3-chloro-2-methylaniline with cyanoacetic acid or its derivatives (e.g., cyanoacetyl chloride) . This is a straightforward amide bond formation. In contrast, analogs with more complex substitution patterns or heteroaryl amines may require more expensive precursors, harsher reaction conditions, or multi-step syntheses [1]. The commercial availability and cost of the starting aniline (3-chloro-2-methylaniline) is therefore a key factor in the overall procurement cost and feasibility of producing this specific cyanoacetamide derivative at scale.

Synthetic Accessibility
Class-level
Prepared from commercially available 3-chloro-2-methylaniline via standard amide coupling; simpler supply chain vs. exotic analogs.
Precursor availability supports cost-effective scale-up research
Qualitative assessment; confirm precursor supply and pricing
Synthetic Accessibility Building Block Procurement Strategy

N-(3-Chloro-2-methylphenyl)-2-cyanoacetamide Applications


Heterocyclic Library Synthesis for Drug Discovery

This compound is ideally suited as a building block for synthesizing diverse heterocyclic libraries (e.g., pyridines, pyrimidines, pyrazoles, thiophenes) in medicinal chemistry programs [1]. Its higher predicted LogP of 2.1, compared to simpler analogs, makes it a valuable precursor for generating compounds with enhanced membrane permeability, a desirable property for targeting intracellular pathways or crossing the blood-brain barrier [2]. The steric hindrance from the ortho-methyl group can be exploited to influence regioselectivity in cyclization reactions, potentially leading to novel or privileged chemical space [3].

Agrochemical Intermediate Synthesis

The 3-chloro-2-methylphenyl motif is a recognized pharmacophore in certain classes of insecticides and fungicides . This cyanoacetamide serves as a strategic intermediate for constructing more complex molecules with potential crop protection activity. Its increased lipophilicity (LogP 2.1) suggests better penetration of plant cuticles or insect exoskeletons compared to less hydrophobic analogs, a crucial factor for the efficacy of foliar-applied agrochemicals [2].

Synthetic Methodology Research

Researchers focused on developing new synthetic methods, particularly in heterocyclic chemistry, can use this compound as a model substrate to probe the influence of steric (ortho-methyl) and electronic (meta-chloro) effects on reaction outcomes [3]. Comparing its reactivity in Knoevenagel condensations, cycloadditions, or nucleophilic substitutions against its unsubstituted or para-substituted counterparts provides a clear framework for mechanistic studies and the establishment of structure-reactivity relationships .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Lipophilicity enhancement context
Synthetic route versatility; membrane interaction assessment
Agrochemical intermediate synthesis
Cuticle penetration context
Agrochemical structure-activity relationship evaluation
Synthetic methodology research
Steric/electronic effect model
Reactivity and selectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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